molecular formula C13H21NO10 B13392891 5-N-Acetyl-4-O-acetyl-neuraminic acid

5-N-Acetyl-4-O-acetyl-neuraminic acid

Cat. No.: B13392891
M. Wt: 351.31 g/mol
InChI Key: LVBIMVQYUKOENY-OABCVWDLSA-N
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Description

5-N-Acetyl-4-O-acetyl-neuraminic acid, also known as N,4-O-diacetylneuraminate or Neu4,5Ac2, is a diacetylated derivative of neuraminic acid that belongs to the class of organic compounds known as acylaminosugars . This compound has the chemical formula C13H21NO10 and an average molecular weight of 351.31 g/mol . It is structurally characterized as (2S,4S,5R,6R)-4-(acetyloxy)-5-acetamido-2-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid . In research, this sialic acid derivative is of significant interest in the field of glycobiology. It has been detected, though not quantified, in specific food sources such as anatidaes (Anatidae), chickens (Gallus gallus), and domestic pigs (Sus scrofa domestica), suggesting its potential as a dietary biomarker for the consumption of these products . As a modified sialic acid, it plays a role in understanding bacterial pathogenicity and symbiotic relationships, as many bacteria utilize sialic acids either as nutrients for carbon and nitrogen or incorporate them into their own cell surfaces . The parent compound, N-Acetylneuraminic acid, is the predominant sialic acid found in human cells and is a crucial component of complex glycans on mucins, glycoproteins, and glycolipids at the cell membrane . Studying acetylated variants like this compound helps researchers elucidate the nuances of cell membrane interactions, including how sialic acid modifications can influence receptor functions and immune responses. This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications. It must not be used for personal purposes. Researchers should handle this chemical with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H21NO10

Molecular Weight

351.31 g/mol

IUPAC Name

(4S,5R,6R)-5-acetamido-4-acetyloxy-2-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C13H21NO10/c1-5(16)14-9-8(23-6(2)17)3-13(22,12(20)21)24-11(9)10(19)7(18)4-15/h7-11,15,18-19,22H,3-4H2,1-2H3,(H,14,16)(H,20,21)/t7-,8+,9-,10-,11-,13?/m1/s1

InChI Key

LVBIMVQYUKOENY-OABCVWDLSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)OC(=O)C

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)OC(=O)C

Origin of Product

United States

Biosynthesis and Metabolic Dynamics of N Acetylneuraminic Acid and Its 4 O Acetylated Forms

N-Acetylneuraminic Acid (Neu5Ac) Biosynthetic Pathways

N-acetylneuraminic acid (Neu5Ac), the most prevalent member of the sialic acid family, is a critical component of glycoconjugates in vertebrates and some microorganisms, playing a key role in numerous biological phenomena. researchgate.netnih.gov Its synthesis is a meticulously regulated process, occurring through distinct enzymatic pathways in eukaryotic and microbial systems.

In eukaryotic cells, the de novo biosynthesis of Neu5Ac is a cytosolic process that begins with the precursor UDP-N-acetylglucosamine (UDP-GlcNAc), which is derived from the hexosamine pathway. nih.govoup.com The pathway involves a series of enzymatic steps to produce free Neu5Ac, which is then activated in the nucleus for subsequent transfer to glycoconjugates in the Golgi apparatus. nih.govnih.gov

The initial and rate-limiting steps are catalyzed by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE). nih.govresearchgate.net This enzyme first catalyzes the epimerization of UDP-GlcNAc to N-acetylmannosamine (ManNAc) and UDP. mdpi.com Subsequently, the kinase domain of the same GNE enzyme phosphorylates ManNAc at the C-6 position, using ATP as the phosphate (B84403) donor, to yield ManNAc-6-phosphate. nih.govmdpi.com

The next step involves the condensation of ManNAc-6-phosphate with phosphoenolpyruvate (B93156) (PEP). This reaction is catalyzed by N-acetylneuraminate-9-phosphate synthase (NANS), also known as sialic acid 9-phosphate synthetase, resulting in the formation of N-acetylneuraminate-9-phosphate (Neu5Ac-9-P). wikipedia.orgresearchgate.net The final step in the cytosolic synthesis of free Neu5Ac is the dephosphorylation of Neu5Ac-9-P by N-acetylneuraminate-9-phosphate phosphatase (NANP), yielding Neu5Ac and inorganic phosphate. researchgate.netontosight.ai

For Neu5Ac to be utilized by sialyltransferases for the glycosylation of proteins and lipids, it must first be activated. This activation occurs in the cell nucleus. nih.gov Free Neu5Ac is transported into the nucleus where CMP-Neu5Ac synthetase (CMAS) catalyzes its reaction with cytidine (B196190) triphosphate (CTP) to form the activated sugar nucleotide, cytidine 5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac), and pyrophosphate. nih.govacs.orgoup.com This activated donor is then transported out of the nucleus and into the Golgi apparatus, where it serves as the substrate for sialyltransferases. oup.com The entire pathway is tightly regulated, notably through feedback inhibition of the GNE epimerase activity by CMP-Neu5Ac. nih.govresearchgate.net

Table 1: Key Enzymes in the Eukaryotic Biosynthesis of N-Acetylneuraminic Acid

EnzymeAbbreviationEC NumberSubstrate(s)Product(s)Cellular Location
UDP-GlcNAc 2-epimerase/ N-acetylmannosamine kinaseGNE5.1.3.14 / 2.7.1.60UDP-GlcNAc; ManNAc + ATPManNAc + UDP; ManNAc-6-phosphate + ADPCytosol
N-acetylneuraminate-9-phosphate synthaseNANS2.5.1.57ManNAc-6-phosphate + PEPNeu5Ac-9-phosphate + PhosphateCytosol
N-acetylneuraminate-9-phosphate phosphataseNANP3.1.3.29Neu5Ac-9-phosphateNeu5Ac + PhosphateCytosol
CMP-Neu5Ac synthetaseCMAS2.7.7.43Neu5Ac + CTPCMP-Neu5Ac + PPiNucleus

Microbial systems, particularly bacteria like Escherichia coli, have evolved distinct and efficient pathways for Neu5Ac biosynthesis, which are often exploited for industrial production. acs.orgnih.gov Unlike the phosphorylated intermediates in the eukaryotic pathway, bacterial synthesis often proceeds through non-phosphorylated compounds. In bacteria, Neu5Ac can be synthesized directly from ManNAc and phosphoenolpyruvate (PEP) by the enzyme Neu5Ac synthase (NeuB). researchgate.net Another key enzyme in both bacterial catabolism and in vitro synthesis is N-acetylneuraminic acid aldolase (B8822740) (NanA), which catalyzes the reversible cleavage of Neu5Ac to form ManNAc and pyruvate (B1213749). nih.govacs.org

Metabolically engineered microorganisms are widely used for the large-scale production of Neu5Ac. researchgate.netacs.org Different synthetic pathways have been constructed in hosts like E. coli. These include:

The AGE pathway: Utilizes N-acetyl-D-glucosamine 2-epimerase (AGE) to convert GlcNAc to ManNAc, which is then condensed with pyruvate by NanA. nih.gov

The NanE pathway: Involves the epimerization of N-acetylmannosamine-6-phosphate by NanE. nih.gov

The NeuC pathway: Employs UDP-GlcNAc 2-epimerase (NeuC) to generate ManNAc from UDP-GlcNAc, followed by condensation with PEP catalyzed by Neu5Ac synthase (NeuB). nih.govacs.org

Chemoenzymatic synthesis provides an alternative, highly efficient in vitro method for producing Neu5Ac. These one-pot cascade reactions leverage the specificity of enzymes under controlled conditions, often leading to high conversion rates and simplifying purification. frontiersin.org A common strategy involves the epimerization of the inexpensive substrate N-acetyl-D-glucosamine (GlcNAc) to ManNAc, followed by an aldol (B89426) condensation. nih.gov A two-step enzymatic approach uses N-acetylglucosamine-2-epimerase (AGE) to produce ManNAc from GlcNAc, which is then condensed with an excess of pyruvate by N-acetylneuraminic acid aldolase (NanA) to form Neu5Ac. nih.govresearchgate.net More complex multi-enzyme systems have been developed to produce Neu5Ac directly from even cheaper starting materials like chitin (B13524). frontiersin.org

Table 2: Comparison of Neu5Ac Biosynthesis Approaches

ApproachKey Enzyme(s)Typical Starting Material(s)Key Intermediates/Products
Microbial Fermentation (AGE Pathway)N-acetylglucosamine-2-epimerase (AGE), N-acetylneuraminate aldolase (NanA)Glucose, N-acetylglucosamineN-acetylmannosamine, Pyruvate
Microbial Fermentation (NeuC Pathway)UDP-GlcNAc 2-epimerase (NeuC), N-acetylneuraminate synthase (NeuB)GlucoseUDP-GlcNAc, N-acetylmannosamine
Chemoenzymatic SynthesisN-acetylglucosamine-2-epimerase (AGE), N-acetylneuraminate aldolase (NanA)N-acetylglucosamine, PyruvateN-acetylmannosamine
Multi-enzyme CatalysisChitinase, N-acetylglucosamine-2-epimerase (AGE), N-acetylneuraminate aldolase (NanA)Chitin, PyruvateN-acetylglucosamine, N-acetylmannosamine

Enzymatic 4-O-Acetylation of N-Acetylneuraminic Acid

O-acetylation is one of the most common structural modifications of sialic acids, occurring at the C-4, C-7, C-8, and/or C-9 hydroxyl groups. nih.govnih.gov This modification significantly increases the structural diversity of sialic acids and can profoundly modulate their biological functions, including roles in cell-cell interactions, pathogen recognition, and immune regulation. nih.gov The addition of an acetyl group at the C-4 position creates N-acetyl-4-O-acetylneuraminic acid (Neu4,5Ac₂). This modification is governed by the activity of specific enzymes within the Golgi apparatus. nih.govoup.com

The enzymes responsible for transferring acetyl groups to sialic acids are known as sialate-O-acetyltransferases (SOATs). The identification of the specific enzymes responsible for O-acetylation at different positions has been challenging. However, research on guinea pig liver has led to the identification and characterization of an acetyl-coenzyme A:sialate-4-O-acetyltransferase (EC 2.3.1.44). This enzyme is located in the Golgi-enriched membrane fractions and is responsible for the synthesis of Neu4,5Ac₂.

Studies have characterized the properties of this sialate-4-O-acetyltransferase. The enzyme utilizes acetyl-coenzyme A (AcCoA) as the acetyl donor. It operates optimally at 30°C and a pH of 6.7. The apparent Michaelis constant (Km) for AcCoA is 0.61 µM, with a maximal velocity (Vmax) of 20 pmol/mg protein per minute. The enzyme's activity is inhibited by coenzyme A, p-chloromercuribenzoate, MnCl₂, and detergents like saponin (B1150181) and Triton X-100. While this specific 4-O-acetyltransferase has been detailed in guinea pigs, the precise identity of the homologous enzyme in other mammals remains an area of ongoing investigation. researchgate.net In contrast, the enzyme responsible for 7-, 8-, and 9-O-acetylation in humans has been identified as CASD1 (capsule structure domain-containing 1). nih.gov

The regioselective addition of an acetyl group to the C-4 position of N-acetylneuraminic acid is a post-synthetic modification that occurs within the lumen of the Golgi apparatus. acs.orgoup.com The process is catalyzed by a dedicated sialate-4-O-acetyltransferase, which ensures that the acetyl group is specifically transferred to the hydroxyl group at the C-4 position.

The mechanism involves the transfer of an acetyl group from the donor molecule, acetyl-CoA, to the sialic acid acceptor. It is believed that O-acetylation occurs after the synthesis of Neu5Ac and its activation to CMP-Neu5Ac, and likely happens either on the CMP-sialic acid molecule before its transfer to a glycan chain or on the sialic acid residue after it has been incorporated into a glycoprotein (B1211001) or glycolipid. nih.gov The precise substrate specificity—whether the enzyme acts on free CMP-Neu5Ac or on glycosidically bound Neu5Ac—is a key aspect of the regulatory mechanism. The presence of a specific 4-O-acetyltransferase, like the one found in guinea pig liver, dictates the regioselectivity of this modification, ensuring the formation of Neu4,5Ac₂ rather than other O-acetylated isomers.

Catabolism and Metabolic Fate of O-Acetylated Sialic Acids

The level of O-acetylation on sialic acids is dynamically regulated by a balance between the synthetic activity of sialate-O-acetyltransferases (SOATs) and the degradative activity of sialate-O-acetylesterases (SIAE, EC 3.1.1.53). oup.comnih.gov These esterases are hydrolases that catalyze the removal of O-acetyl ester groups from sialic acid residues.

The catabolism of O-acetylated sialoglycoconjugates begins with de-O-acetylation. Sialate-O-acetylesterases hydrolyze the ester bond, releasing acetate (B1210297) and converting the O-acetylated sialic acid back to its parent form (e.g., Neu4,5Ac₂ is converted to Neu5Ac). oup.com In mammals, at least two forms of these esterases exist: a cytosolic form and a lysosomal, membrane-bound form. oup.com The lysosomal SIAE is thought to be responsible for de-O-acetylation of sialic acids on glycoconjugates that are undergoing turnover in the lysosome, while the cytosolic enzyme may act on free, O-acetylated sialic acids in the cytoplasm. oup.com

Once the acetyl group is removed, the sialic acid residue can be cleaved from the underlying glycan chain by sialidases (also known as neuraminidases). It is important to note that O-acetylation, particularly at the C-4 position, can significantly hinder the activity of many sialidases, thereby protecting the glycoconjugate from degradation. frontiersin.org Following the action of sialidases, free Neu5Ac is released. This free sialic acid can then either be transported out of the lysosome and re-enter the biosynthetic pathway in the cytoplasm for activation and reuse, or it can be fully catabolized. oup.comnih.gov In the catabolic pathway, N-acetylneuraminate lyase (NanA) breaks down Neu5Ac into N-acetylmannosamine (ManNAc) and pyruvate, which can then enter central metabolic pathways. nih.govresearchgate.net

Intracellular Trafficking and Lysosomal Degradation Pathways

The journey of 4-O-acetylated sialic acids begins in the Golgi apparatus, where O-acetylation of sialic acids occurs. nih.gov Once synthesized and incorporated into glycoproteins and glycolipids, these complex molecules are sorted for transport. They can be moved out of the Golgi via the secretory pathway to be displayed on the cell surface or secreted. nih.govresearchgate.net Alternatively, for reasons not yet fully understood, some glycoconjugates carrying O-acetylated sialic acids are retained within the Golgi apparatus. nih.govresearchgate.net

Glycoconjugates on the cell surface can be internalized through endocytosis. johnshopkins.edu Following internalization, these molecules enter the endosomal-lysosomal pathway. The majority of sialic acid replacement on the cell surface appears to be from the synthesis of new glycoproteins rather than extensive recycling of existing ones through the Golgi for reprocessing. johnshopkins.edu

Within the acidic environment of the lysosome, glycoconjugates are broken down by a host of hydrolases. The lysosomal form of sialate-O-acetylesterase (LSE) can remove O-acetyl modifications from the sialic acid residues. researchgate.net Following deacetylation, sialidases can cleave the terminal sialic acid. The resulting free sialic acid is then transported out of the lysosome into the cytosol. researchgate.net This transport across the lysosomal membrane is a carrier-mediated process. nih.gov Once in the cytosol, any remaining O-acetyl groups can be removed by a cytosolic form of SIAE, and the unmodified sialic acid can be reused in the biosynthetic pathway, starting with its activation in the nucleus. researchgate.net

Systemic Distribution and Incorporation of Sialic Acids in Tissues

The presence of 4-O-acetylated sialic acids is not uniform across all species or tissues, indicating a tissue-specific and species-specific expression pattern. researchgate.netnih.gov Histochemical studies using viral probes have revealed that glycoprotein-bound 4-O-acetylated sialic acids are widely distributed throughout vertebrates, with a particularly conserved location in the circulatory system. nih.gov

In many vertebrate species, these modified sialic acids are found on endothelial cells lining capillaries, veins, and arteries in all organs examined. nih.gov This includes specialized endothelial cells in the gills of fish, kidney glomeruli, and liver sinusoids. nih.gov In some species, such as salmonids and horses, 4-O-acetylated sialic acids are also detected on red blood cells. nih.gov While commonly found in fish, their presence is less frequent in higher vertebrates, though when present, they occupy similar locations within the circulatory system. nih.govresearchgate.net

Beyond the circulatory system, 4-O-acetylated sialic acids have been identified in other specific tissues in certain animals. For example, they are found on epithelial cells in fish gills, luminal epithelial cells of the hindgut, and basal keratinocytes in the epidermis of salmonids and horses. nih.gov Studies on respiratory tissues have shown that 4-O-acetylated sialic acids are predominantly found in horses and guinea pigs, with only trace amounts in ferrets and dogs, and are not detected in the respiratory tissues of humans or pigs. researchgate.net This distinct distribution suggests that these modifications may play specialized roles in different physiological contexts. researchgate.net

Table 2: Distribution of 4-O-Acetylated Sialic Acids in Vertebrates
Tissue/Cell TypeSpecies/Group Where DetectedReference
Endothelial Cells (capillaries, veins, arteries)Widespread across vertebrate classes, including fish, horse nih.gov
Red Blood Cells (RBCs)Salmonids, horse nih.gov
Respiratory Tissues (Trachea, Lung)Horse, guinea pig (predominantly); Ferret, dog (trace amounts) researchgate.net
Gill Epithelial CellsFish nih.gov
Hindgut Luminal Epithelial CellsVarious species nih.gov
Epidermal Basal KeratinocytesSalmonids, horse nih.gov
Respiratory Tissues (Trachea, Lung)Humans, pigs (not detected) researchgate.net

This table summarizes the known locations of 4-O-acetylated sialic acids based on histochemical studies. nih.govresearchgate.net

Advanced Synthetic Strategies for 5 N Acetyl 4 O Acetyl Neuraminic Acid and Analogues

Chemoenzymatic Synthesis of N-Acetylneuraminic Acid and its Derivatives

Chemoenzymatic methods offer a powerful approach for the synthesis of N-acetylneuraminic acid (Neu5Ac) and its derivatives, combining the specificity of enzymatic reactions with the versatility of chemical synthesis. nih.govasm.org This strategy is particularly advantageous for producing complex molecules under mild reaction conditions.

Cascade Enzymatic Approaches (e.g., AGE/NanA systems)

One of the most efficient chemoenzymatic methods for Neu5Ac synthesis involves a two-step enzymatic cascade. nih.gov This process begins with the epimerization of N-acetyl-D-glucosamine (GlcNAc) to N-acetyl-D-mannosamine (ManNAc), a reaction catalyzed by N-acetylglucosamine-2-epimerase (AGE). nih.govfrontiersin.org Subsequently, N-acetylneuraminic acid aldolase (B8822740) (NanA) catalyzes the aldol (B89426) condensation of ManNAc with pyruvate (B1213749) to yield Neu5Ac. frontiersin.orgucsd.edu

This cascade can be performed in a one-pot synthesis, which is both efficient and time-saving. frontiersin.org For instance, a multi-enzyme system using exochitinase and N-acetylglucosaminidase to produce GlcNAc from chitin (B13524), which is then converted to Neu5Ac by a cascade of AGE and NanA, has been developed. nih.gov The integration of these enzymatic steps allows for the continuous production of the target molecule from an inexpensive starting material.

Optimization of Enzyme-Catalyzed Reactions for Specific Product Yields

The efficiency of the chemoenzymatic synthesis of Neu5Ac is highly dependent on the optimization of reaction conditions. Key parameters that are often adjusted to maximize product yield include temperature, pH, substrate concentration, and the ratio of the enzymes involved. frontiersin.org

For a multi-enzyme system converting chitin to Neu5Ac, the optimal conditions were found to be a temperature of 37°C and a pH of 8.5. nih.gov The concentration of pyruvate, a crucial substrate in the NanA-catalyzed reaction, also significantly impacts the yield. The relative activity of the enzymatic system increases with pyruvate concentration up to 70 mM. nih.gov

The ratio of AGE to NanA is another critical factor. In one study, the highest yield of Neu5Ac (7.2 g/L) was achieved when the ratio of AGE to NanA was 1:4. nih.govresearchgate.net By optimizing these parameters and utilizing a fed-batch approach with supplementation of pyruvate, a final yield of 9.2 g/L of Neu5Ac from 20 g/L of chitin was obtained within 24 hours. nih.gov

Below is a table summarizing the optimization of a multi-enzyme cascade for Neu5Ac synthesis.

ParameterOptimal ValueResulting Neu5Ac Yield
Temperature37°C-
pH8.5-
Pyruvate Concentration70 mMIncreased relative activity
AGE:NanA Ratio1:47.2 g/L
Fed-batch with PyruvateTwo supplementations9.2 g/L

Chemical Synthesis of 4-O-Acetylated N-Acetylneuraminic Acid

The chemical synthesis of 4-O-acetylated N-acetylneuraminic acid presents significant challenges due to the multiple hydroxyl groups on the sialic acid scaffold, which require precise regioselective functionalization.

Regioselective Functionalization at C-4 Position

Achieving regioselective functionalization at the C-4 position of N-acetylneuraminic acid is a key step in the synthesis of 4-O-acetylated derivatives. One approach involves the use of protecting groups to block other reactive hydroxyl groups, allowing for selective acetylation at the C-4 position. For example, isopropylidene protection of the C-8 and C-9 hydroxyls of Neu5Ac thioglycosides has been used, followed by kinetically controlled acetylation. acs.org

More recent methods have focused on direct, controlled acylation. The use of picoloyl protecting groups has been shown to have a profound effect on sialylations, with high stereoselectivities achieved by introducing these groups at the C-4 and C-7/C-8 positions. rsc.org

Utilizing Silyl (B83357) Exchange Technology for Controlled Acetylation

Regioselective Silyl Exchange Technology (ReSET) has emerged as a powerful tool for the controlled acetylation of sialic acids. acs.orgnih.gov This method involves the reaction of a per-O-silylated Neu5Ac ester with acetic acid and acetic anhydride (B1165640) in pyridine. nih.govnih.gov This promotes a regioselective exchange of silyl ethers for acetate (B1210297) groups.

Interestingly, the order of silyl ether/acetate exchange in Neu5Ac differs from that observed in aldohexoses. nih.gov For Neu5Ac, the secondary hydroxyl group at the C-4 position is the most reactive, followed by the primary C-9, then the secondary C-8, and finally the anomeric C-2. acs.orgnih.govnih.gov The TMS ether at the C-7 position does not exchange under these conditions. nih.gov This predictable regioselectivity allows for the synthesis of various partially O-acetylated Neu5Ac analogues. nih.govnih.gov Subsequent hydrogenolysis removes the remaining protecting groups to yield the desired sialic acid analogues. nih.govnih.gov

The preferred order of silyl ether/acetate exchange is summarized below:

C-4 (secondary) > C-9 (primary) > C-8 (secondary) > C-2 (anomeric) acs.orgnih.gov

Development of 4-O-Alkylated N-Acetylneuraminic Acid Analogues

The synthesis of 4-O-alkylated analogues of N-acetylneuraminic acid expands the chemical diversity of sialic acid derivatives for various applications. acs.orgnih.govacs.orgnih.gov The synthesis generally involves the reaction of a suitably protected Neu5Ac derivative with activated alkyl halides or sulfonates. acs.orgnih.govacs.org Primary alkyl iodides have also been shown to provide products in useful yields. acs.orgnih.govacs.org

For example, the 4-O-propargylated derivative has been synthesized in a 50% yield over two steps. acs.org The utility of this methodology has been demonstrated by using a thiophenyl Neu5Ac building block to synthesize a 4-O-alkyl DANA analogue. acs.orgnih.govacs.org

The table below presents examples of synthesized 4-O-alkylated Neu5Ac analogues and their reported yields.

4-O-Alkyl GroupYieldReference
Propargyl50% (over two steps) acs.org
Benzyl-
Allyl-
Methyl-
Ethyl-
Cyanomethyl-
tert-Butoxyacetate-

Synthesis of C-5 Modified N-Acetylneuraminic Acid Derivatives as Precursors for 4-O-Acetylation

The strategic modification of the C-5 position of N-acetylneuraminic acid (Neu5Ac) is a critical step in the synthesis of various analogues, including those targeted for 4-O-acetylation. Manipulating the N-acetyl group can influence the reactivity of the molecule and allows for the introduction of protecting groups that facilitate regioselective modifications at other positions, such as the C-4 hydroxyl group. These modifications are crucial for developing sialic acid-based drugs and biological probes. nih.govresearchgate.net

A common strategy involves the modification of the N-acetyl group to enhance the efficiency of subsequent glycosylation or acetylation reactions. For instance, double acylation at the C-5 nitrogen has been shown to improve reaction times for the synthesis of sialyl donors. researchgate.net Furthermore, the introduction of different N-acyl groups can be achieved through enzymatic or chemical methods, providing a range of precursors for further derivatization. researchgate.netoup.com

One of the key challenges in the synthesis of 4-O-acetylated Neu5Ac derivatives is the selective protection of the other hydroxyl groups to ensure that acetylation occurs specifically at the C-4 position. ontosight.ainih.gov C-5 modified precursors can play a role in these protective group strategies. For example, the formation of a 5-N,4-O-oxazolidinone ring is a powerful technique that simultaneously protects the C-5 amino group and the C-4 hydroxyl group. researchgate.net This protected intermediate can then be subjected to a series of reactions to modify other parts of the molecule before the oxazolidinone ring is opened to reveal the C-4 hydroxyl for acetylation.

Research has also explored the synthesis of C-5 modified fluorinated sialic acids as inhibitors of sialylation. nih.govacs.org While the primary goal of these studies was not 4-O-acetylation, the synthetic routes developed for C-5 modification provide valuable insights into creating precursors for such a purpose. These strategies often involve the chemical synthesis of N-acyl-modified D-mannosamines, which are then enzymatically converted to the corresponding N-acyl-modified neuraminic acids. oup.com These modified sialic acids can then serve as substrates for further chemical modifications, including 4-O-acetylation.

The synthesis of 4-O-alkylated N-acetylneuraminic acid derivatives also provides a roadmap for potential 4-O-acetylation strategies. acs.orgacs.org These methods often rely on a suitable protecting group strategy for the other hydroxyl groups, leaving the C-4 hydroxyl available for alkylation. A similar approach can be envisioned for acetylation, where a C-5 modified precursor could be used to facilitate the required protection-deprotection sequence.

The following table summarizes selected C-5 modified N-acetylneuraminic acid derivatives that can serve as precursors for 4-O-acetylation, along with their synthetic utility.

PrecursorC-5 ModificationSynthetic Utility for 4-O-Acetylation
5-N,4-O-oxazolidinone protected Neu5AcFormation of a cyclic carbamate (B1207046) between C-5 amine and C-4 hydroxylAllows for protection of C-4 and C-5 positions, enabling modifications at other hydroxyls. Subsequent ring-opening frees the C-4 hydroxyl for selective acetylation.
N-glycolylneuraminic acid (Neu5Gc)Hydroxylation of the N-acetyl groupCan be used as a precursor where the N-glycolyl group might influence biological activity. Standard protection strategies can then be applied for regioselective 4-O-acetylation. nih.gov
5-azido-N-acetylneuraminic acidReplacement of the N-acetyl group with an azido (B1232118) groupThe azido group is a versatile functional group that can be reduced to an amine for further derivatization or used in click chemistry. It can be carried through a synthetic sequence for 4-O-acetylation. researchgate.net
N-trifluoroacetylneuraminic acidReplacement of the N-acetyl group with a trifluoroacetyl groupThe trifluoroacetyl group can alter the reactivity and solubility of the molecule and can be removed under specific conditions, providing another handle for synthetic manipulation prior to 4-O-acetylation. researchgate.net

Detailed research findings have demonstrated the viability of these approaches. For example, the synthesis of 4-O-alkylated analogues has been successfully achieved using a Neu5Ac building block with protected hydroxyl groups at C-7, C-8, and C-9, and a free hydroxyl at C-4. acs.org A similar strategy could be employed starting from a C-5 modified precursor.

The following table outlines a general synthetic approach for the preparation of a 4-O-acetylated Neu5Ac derivative via a C-5 modified precursor.

StepReactionReagents and ConditionsPurpose
1C-5 ModificationVaries depending on the desired modification (e.g., de-N-acetylation followed by re-acylation)Introduction of a specific N-acyl group to act as a protecting group or to modulate biological activity.
2Protection of C-7, C-8, C-9 hydroxylse.g., Acetic anhydride, pyridineTo prevent unwanted side reactions during the subsequent acetylation of the C-4 hydroxyl.
3Protection of the carboxylic acide.g., Diazomethane or other esterification methodsTo prevent interference from the carboxyl group in subsequent reactions.
44-O-AcetylationAcetic anhydride, pyridine, or other acetylating agentsRegioselective introduction of the acetyl group at the C-4 position.
5Deprotectione.g., Base-catalyzed hydrolysis (for O-acetyl groups), specific conditions for C-5 and carboxyl protecting groupsRemoval of all protecting groups to yield the final 5-N-Acetyl-4-O-acetyl-neuraminic acid analogue.

This systematic approach, starting with the strategic modification of the C-5 position, provides a versatile platform for the synthesis of a wide range of 4-O-acetylated sialic acid derivatives for further biological investigation.

Molecular and Cellular Biological Functions of 5 N Acetyl 4 O Acetyl Neuraminic Acid

Role in Glycoconjugate Structure and Conformational Dynamics

Presence in Glycoproteins, Glycolipids, and Oligosaccharides

5-N-Acetyl-4-O-acetyl-neuraminic acid is found as a terminal monosaccharide on a variety of glycoconjugates, including glycoproteins and glycolipids. nih.govontosight.ai Its distribution, however, is not uniform across species or tissues. While O-acetylation at the C9 position of sialic acid is the most frequent modification in humans, 4-O-acetylation is reportedly absent in healthy human tissues. In contrast, Neu4,5Ac₂ is more commonly found in other vertebrates.

A notable study using a novel virus histochemistry assay revealed the widespread presence of glycoprotein-bound 4-O-acetylated sialic acids in the circulatory systems of several vertebrate species. ontosight.ainih.gov This modification was particularly prevalent on the surface of endothelial cells and red blood cells in cartilaginous and bony fish. ontosight.ainih.gov For instance, it was detected in 64% of the examined fish species. nih.gov In higher vertebrates, while less common, its localization was conserved in the positive species. nih.gov Furthermore, 4-O-acetylated sialic acids have been identified on glycoproteins in the respiratory tissues of horses and guinea pigs. researchgate.net Horse serum proteins, such as equine α2-macroglobulin, are known to be enriched with 4-O-acetylated sialic acids on their N-glycans. griffith.edu.aunih.gov These glycoproteins and their constituent oligosaccharide chains serve as key examples of glycoconjugates carrying this specific sialic acid variant. The presence of Neu4,5Ac₂ on glycolipids has been less extensively detailed but is presumed to follow similar species- and tissue-specific patterns.

Table 1: Distribution of this compound in Vertebrates

Vertebrate Class Presence of Neu4,5Ac₂ Primary Location Reference(s)
Fish (Chondrichthyes & Osteichthyes) Common (detected in 64% of species studied) Endothelial cells, Red blood cells ontosight.ainih.gov
Higher Vertebrates (e.g., Horse, Guinea Pig) Present in specific species and tissues Respiratory tract epithelia, Endothelial cells, Serum glycoproteins researchgate.net
Humans Generally absent in healthy tissues Not applicable oup.com

Impact of 4-O-Acetylation on Glycan Architecture and Recognition

The addition of an acetyl group at the C4 position significantly alters the local chemical environment of the sialic acid residue, which has cascading effects on glycan architecture and molecular recognition. One of the most critical consequences of 4-O-acetylation is its ability to confer resistance to the enzymatic activity of sialidases (neuraminidases). nih.gov These enzymes are responsible for cleaving terminal sialic acid residues, a key step in the degradation of many glycoconjugates. By sterically hindering the access of sialidases to the glycosidic linkage, the 4-O-acetyl group can protect glycoproteins from degradation, thereby extending their half-life in circulation. nih.gov

This resistance to cleavage is a crucial factor in molecular recognition. For example, glycoproteins carrying Neu4,5Ac₂ can act as "decoy receptors" for certain pathogens. nih.gov Human influenza H3N2 virus can bind to horse serum glycoproteins rich in 4-O-acetylated sialic acids, but the viral neuraminidase hydrolyzes these residues poorly. griffith.edu.au This inefficient cleavage traps the virus, inhibiting its release and subsequent infection of host cells. griffith.edu.aunih.gov

Furthermore, the 4-O-acetyl group can change the conformation and antigenicity of the glycan. pnas.org This alteration can either block or create new binding sites for various lectins (glycan-binding proteins). For instance, while O-acetylation at C9 creates a specific receptor for influenza C virus, 4-O-acetylation is recognized by different pathogens, such as the Infectious salmon anemia virus (ISAV). nih.govnih.gov This demonstrates that the position of the O-acetyl group is a critical determinant for specific recognition events, fundamentally shaping the architectural and interactive landscape of the cell surface.

Specific Molecular Recognition Events and Biological Interactions

The structural changes induced by 4-O-acetylation of N-acetylneuraminic acid are translated into profound functional consequences at the molecular and cellular levels. This modification acts as a specific determinant in a variety of recognition events, modulating immune responses, host-pathogen interactions, and cellular communication.

Modulation of Sialic Acid-Binding Protein (Siglec) Interactions

Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of I-type lectins primarily expressed on immune cells that play crucial roles in regulating immune responses by recognizing sialic acids as "self-associated molecular patterns." nih.govwustl.edu The binding of Siglecs to their sialylated ligands typically results in the inhibition of immune cell activation, thus maintaining immune homeostasis.

O-acetylation of sialic acids is a known modulator of Siglec binding. Generally, this modification, including at the C4 position, precludes or significantly reduces the recognition of sialoglycans by the Siglec family. nih.govpnas.org This effectively creates a molecular switch that can turn "off" the inhibitory signaling mediated by Siglecs. By masking the sialic acid binding epitope, the 4-O-acetyl group can prevent the engagement of inhibitory Siglecs like Siglec-9, which is expressed on neutrophils and other immune cells. nih.govnih.gov While the broader family of Siglecs shows a general aversion to O-acetylated sialic acids, the precise impact can vary. However, the prevailing evidence suggests that 4-O-acetylation serves as a mechanism to prevent or disrupt Siglec-mediated interactions, thereby potentially lowering the threshold for immune activation. nih.govontosight.ai

Influence on Host-Pathogen Molecular Mimicry and Adhesion

Pathogens have evolved sophisticated mechanisms to interact with and evade the host immune system, and the manipulation of sialic acid biology is a common strategy. Some pathogens engage in "molecular mimicry" by decorating their own surfaces with sialic acids that resemble those of the host, allowing them to go undetected by the immune system. nih.govgriffith.edu.aupnas.org The specific type of sialic acid modification can be critical in this context.

While many bacteria utilize the host's abundant Neu5Ac for mimicry, the presence of less common, modified sialic acids like Neu4,5Ac₂ on host cells presents a different challenge and opportunity for pathogens. griffith.edu.au Instead of mimicry, some viruses have evolved to use 4-O-acetylated sialic acids as specific receptors for attachment and entry into host cells.

Table 2: Viral Recognition of 4-O-Acetylated Sialic Acid

Virus Host/Target System Role of Neu4,5Ac₂ Reference(s)
Infectious salmon anemia virus (ISAV) Salmon Acts as a primary receptor for viral attachment and entry. nih.govnih.gov
Murine Coronaviruses (e.g., Mouse Hepatitis Virus) Mice Serves as a receptor determinant for viral binding.

The hemagglutinin-esterase protein of the Infectious salmon anemia virus (ISAV), for example, specifically binds to 4-O-acetylated sialic acids, which are abundant on its host's endothelial cells and erythrocytes. nih.gov Similarly, murine coronaviruses recognize Neu4,5Ac₂ as a receptor. This specificity in recognition highlights how a host sialic acid modification can be co-opted by a pathogen to facilitate adhesion and infection. Conversely, the presence of 4-O-acetylated sialic acids can also act as a defense mechanism, as seen with the influenza virus, where it functions as a decoy that impairs viral release. griffith.edu.aunih.gov

Regulation of Cell Adhesion and Cellular Signaling Pathways

The influence of this compound on cell adhesion and signaling is largely a consequence of its ability to modulate molecular recognition events at the cell surface. Sialic acids, in general, are involved in numerous physiological processes, including cell-cell adhesion, fertilization, and tumorigenesis, often by mediating or preventing specific interactions. nih.gov

The 4-O-acetylation of sialic acid can regulate cell adhesion by altering the binding of endogenous lectins. For instance, O-acetylated sialyl Lewisx, a critical ligand for selectins involved in leukocyte trafficking, may exhibit reduced binding to E-selectin. This could inhibit the attachment of cells to the vascular endothelium, thereby regulating inflammatory responses and metastasis.

In terms of cellular signaling, the most direct regulatory role of Neu4,5Ac₂ is through its prevention of Siglec engagement. nih.gov By blocking the binding of inhibitory Siglecs, 4-O-acetylation can prevent the downstream signaling cascade that typically leads to the dampening of immune responses. This "release of the brake" can make cells more susceptible to activation signals. Therefore, the presence or absence of the 4-O-acetyl group on cell surface glycans can act as a fine-tuning mechanism for cellular signaling pathways, particularly in the context of the immune system. nih.govontosight.ai

Functional Significance in Biological Systems at the Molecular Level

This compound (Neu5,4Ac₂) is a specific O-acetylated derivative of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans. nih.govtandfonline.com O-acetylation is a significant modification of sialic acids that occurs at the C-4, C-7, C-8, or C-9 positions and plays a crucial role in mediating a variety of biological processes. nih.govnih.gov This modification adds a layer of structural diversity and regulatory complexity to sialic acid functions, influencing everything from developmental processes to host-pathogen interactions. nih.gov While not found endogenously in humans, the 4-O-acetylated form has garnered scientific interest for its distinct roles in other vertebrates and its interactions with pathogens. nih.gov

Contributions to Neurological Development and Function

The O-acetylation of sialic acids is a developmentally regulated and tissue-specific process, suggesting its importance in organogenesis, including the nervous system. nih.govacs.org While direct research on the specific role of this compound in neurological development is not extensively detailed, the functional importance of other O-acetylated sialic acids in the brain is well-documented. For instance, the 9-O-acetylated form of the ganglioside GD3 is expressed in the developing retina and by migrating neuroblasts in the embryonic brain but is absent in the adult brain. nih.gov This specific expression pattern points to a role in neural cell migration, differentiation, and the formation of complex neural networks. nih.govnih.gov

Furthermore, the enzymatic removal of O-acetyl groups is critical for normal development; transgenic mice expressing a 9-O-acetyl sialic acid esterase, which removes these modifications, exhibited abnormal retinal development. acs.org Given that O-acetylation is a dynamic modification, it likely serves as a regulatory switch during different stages of neurological maturation and potentially in neural repair processes. nih.gov

Immunomodulatory Roles in Distinguishing Self from Non-Self Antigens

Sialic acids located at the terminal positions of cell surface glycans act as crucial "self-associated molecular patterns" (SAMPs). oup.com These molecules are recognized by sialic acid-binding immunoglobulin-like lectins (Siglecs), a family of inhibitory receptors primarily expressed on immune cells. nih.govoup.com The binding of Siglecs to self-sialic acids helps to maintain immune tolerance and prevent autoimmunity. biorxiv.org

O-acetylation of sialic acids, including at the C4 position, can profoundly alter this recognition process. nih.gov This modification can act as a molecular "on/off" switch by masking the sialic acid, thereby preventing or inhibiting its binding to Siglec receptors. nih.govresearchgate.net This masking effect has significant immunomodulatory consequences, as it can alter the threshold for immune cell activation and interfere with the ability to distinguish self from non-self. researchgate.net For example, the binding of Siglec-2 (CD22), which regulates B cell receptor signaling, is blocked by 9-O-acetylation of its sialic acid ligand. nih.gov Pathogenic bacteria can exploit this system by decorating their own surfaces with host-like sialic acids to evade immune surveillance, a process known as molecular mimicry. biorxiv.orgoup.com The presence or absence of an O-acetyl group on these bacterial sialic acids would directly impact their ability to engage inhibitory Siglec receptors and evade the host immune response. biorxiv.org

ModificationTarget Receptor FamilyFunctional OutcomeReference
O-Acetylation of Sialic Acid Siglecs (e.g., Siglec-2)Inhibits/blocks receptor binding, modulating immune cell signaling and self-recognition. nih.govresearchgate.net
Unmodified Sialic Acid SiglecsPromotes binding, leading to inhibitory signals that maintain immune tolerance. oup.combiorxiv.org

Anti-Adhesive Properties against Pathogens

The role of this compound in interactions with pathogens is complex, as it can serve as a specific adhesion receptor for some viruses while potentially offering anti-adhesive properties in a different context. nih.gov The modification of sialic acids via O-acetylation can dramatically alter their recognition by pathogens, either blocking attachment or creating unique binding sites. ontosight.ai

Notably, this compound acts as a specific receptor for certain pathogens that infect vertebrates. nih.gov The hemagglutinin-esterase-fusion (HEF) protein of the Infectious Salmon Anemia Virus (ISAV), for example, specifically recognizes Neu5,4Ac₂ to mediate its attachment to host cells. nih.gov In this capacity, the molecule is pro-adhesive, facilitating the initial step of infection.

However, based on the principle of competitive inhibition, free this compound could theoretically function as an anti-adhesive agent. By introducing a soluble form of the compound, it could bind to the receptor sites on the pathogen, such as the ISAV HEF protein. This action would saturate the pathogen's binding capacity, competitively inhibiting it from adhering to the Neu5,4Ac₂ presented on the surface of host cells, thereby preventing infection. This anti-adhesive strategy is a known mechanism for other sialic acids in preventing infections by various pathogens. nih.gov

PathogenPathogen ProteinSpecific Sialic Acid ReceptorInteraction TypeReference
Infectious Salmon Anemia Virus (ISAV)Hemagglutinin-Esterase-Fusion (HEF)This compound (Neu5,4Ac₂) Adhesion (Receptor) nih.gov
Influenza C VirusHemagglutinin-Esterase-Fusion (HEF)N-Acetyl-9-O-acetylneuraminic acid (Neu5,9Ac₂)Adhesion (Receptor) nih.gov

Advanced Analytical and Characterization Methodologies for O Acetylated N Acetylneuraminic Acids

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic methods are indispensable for the detailed structural elucidation of O-acetylated sialic acids, enabling precise differentiation of isomers and confirmation of their chemical structures.

Quantitative Nuclear Magnetic Resonance (qNMR) for Isomeric Differentiation

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy serves as a powerful tool for the unambiguous identification and quantification of O-acetylated sialic acid isomers, such as 5-N-Acetyl-4-O-acetyl-neuraminic acid (Neu4,5Ac₂). nih.govreading.ac.uk This technique is particularly valuable due to its ability to distinguish between closely related isomers that may be difficult to resolve by other means. nih.govreading.ac.uk The chemical shifts and coupling constants of the protons in the sialic acid molecule are highly sensitive to the position of the O-acetyl group.

For instance, the synthesis and subsequent analysis of Neu4,5Ac₂ and its isomer, 9-O-acetyl-N-acetylneuraminic acid (Neu5,9Ac₂), have been successfully monitored and confirmed using qNMR. nih.govreading.ac.ukd-nb.info By comparing the NMR spectra of the synthesized standards with those of biological samples, researchers can accurately identify and quantify the specific isomers present. nih.govreading.ac.uk The purity and concentration of synthesized standards of O-acetylated sialic acids can be precisely determined using qNMR, which is essential for their use in further analytical applications. d-nb.inforesearchgate.net Silicon NMR has also been explored to monitor the regioselective silyl (B83357) exchange during the synthesis of O-acetylated sialic acid derivatives, providing insights into the chemical exchange at different positions. morressier.com

Table 1: Representative ¹H-NMR Chemical Shifts for Isomeric Differentiation

ProtonNeu5,9Ac₂ Chemical Shift (ppm)Neu4,5Ac₂ Chemical Shift (ppm)
H3a1.851.93
H3e2.342.45
H44.115.01
H54.014.21
H63.964.05
H74.174.32
H84.084.18
H9a4.453.82
H9b4.253.65
N-acetyl CH₃2.042.05
O-acetyl CH₃2.15 (at C9)2.12 (at C4)

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Mass Spectrometry Techniques for Structural Confirmation and Sialoglycoprotein Analysis

Mass spectrometry (MS) is a cornerstone technique for the structural confirmation of O-acetylated sialic acids and the analysis of sialoglycoproteins. nih.govresearchgate.net Various MS approaches, including Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), are employed to analyze these molecules. nih.gov

For structural confirmation, high-resolution mass spectrometry provides accurate mass measurements, which can be used to determine the elemental composition of the O-acetylated sialic acid. Tandem mass spectrometry (MS/MS) is then used to fragment the molecule, and the resulting fragmentation pattern provides detailed structural information, including the location of the O-acetyl group. mdpi.com

When analyzing sialoglycoproteins, MS can be applied to intact glycoproteins, glycopeptides, or released glycans. nih.govresearchgate.net The analysis of sialoglycopeptides by liquid chromatography-mass spectrometry (LC-MS) allows for the localization of glycans on the protein backbone and the characterization of their sialylation patterns. researchgate.net However, the analysis of sialic acids by MS can be challenging due to their instability and potential for loss of the sialic acid moiety during ionization. nih.govresearchgate.net To overcome these challenges, chemical derivatization strategies are often employed to stabilize the sialic acid residues. nih.gov Ion mobility-mass spectrometry (IM-MS) has emerged as a powerful technique to separate and identify isomers of O-acetylated sialosides, providing information on both the O-acetylation pattern and the glycosidic linkage type. nih.gov

Chromatographic Separation and Quantification

Chromatographic techniques are essential for the separation, purification, and quantification of O-acetylated N-acetylneuraminic acids from complex biological mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and purification of O-acetylated sialic acid isomers. sigmaaldrich.com Reversed-phase HPLC, often following a derivatization step, is a common approach. oup.comscispace.com Derivatization with a fluorescent tag, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB), enhances the sensitivity of detection. sigmaaldrich.comoup.comscispace.com

The separation of different O-acetylated isomers can be challenging due to their similar chemical properties. However, optimization of the stationary phase, mobile phase composition, and other chromatographic parameters can achieve baseline resolution of isomers. sigmaaldrich.com For example, porous graphitized carbon (PGC) columns have shown excellent performance in separating native glycan isomers, including those with different sialic acid linkages. frontiersin.orgnih.gov The purity of synthesized O-acetylated sialic acid standards is often assessed using HPLC to ensure their suitability for use in quantitative studies. tandfonline.com

Table 2: Comparison of HPLC Columns for O-Acetylated Sialic Acid Isomer Separation

Column TypePrincipleAdvantagesDisadvantages
Reversed-Phase (e.g., C18)Hydrophobic interactionsWidely available, good for derivatized sialic acidsMay have limited resolution for underivatized isomers
Porous Graphitized Carbon (PGC)Adsorption and charge interactionsExcellent for separating native glycan isomers, including linkage isomersCan have complex retention mechanisms
Anion-ExchangeElectrostatic interactionsGood for separating charged molecules like sialic acidsMobile phase constraints

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Quantification in Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it the gold standard for the quantification of O-acetylated sialic acids in complex biological matrices like plasma and urine. nih.govcambridge.orgnih.gov This technique allows for the detection and quantification of sialic acids at very low concentrations. nih.govoup.com

The use of an internal standard, often a stable isotope-labeled version of the analyte, is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response. cambridge.orgnih.gov Hydrophilic interaction liquid chromatography (HILIC) is frequently employed for the separation of these polar compounds. nih.gov The high sensitivity of LC-MS/MS has enabled studies on the levels of various sialic acids in different biological samples and their potential correlation with disease states. cambridge.orgnih.govoup.com

Enzymatic and Biochemical Assays for Detection

Enzymatic and biochemical assays provide alternative methods for the detection of O-acetylated sialic acids, often leveraging the specificity of enzymes or binding proteins.

Sialate-O-acetyltransferases and sialate-O-acetylesterases are enzymes involved in the addition and removal of O-acetyl groups from sialic acids, and assays have been developed to measure their activity. researchgate.net Viral proteins can also be used for the specific detection of certain O-acetylated sialic acids. For example, the hemagglutinin-esterase of influenza C virus specifically binds to 9-O-acetylated sialic acids. nih.gov

Colorimetric assays, such as the periodate-thiobarbituric acid assay, can be used for the determination of total sialic acid content, though they may lack the specificity to distinguish between different O-acetylated isomers. oup.com Fluorometric methods, which involve the reaction of sialic acid to form a fluorescent compound, offer higher sensitivity. reading.ac.uk Some fluorometric assays can differentiate between certain classes of O-acetylated sialic acids based on their differential reactivity with periodate (B1199274). reading.ac.uk

Assays Utilizing N-Acetylneuraminic Acid Aldolase (B8822740) and Related Enzymes

Enzymatic assays centered around N-acetylneuraminic acid aldolase (NAL), also known as N-acetylneuraminate pyruvate-lyase (EC 4.1.3.3), provide a specific method for the quantification of sialic acids. toyobousa.comqa-bio.com NAL catalyzes the reversible cleavage of N-acetylneuraminic acid (Neu5Ac) into two products: N-acetyl-D-mannosamine (ManNAc) and pyruvic acid. qa-bio.comnih.govnih.gov The quantification of sialic acid is achieved by measuring the amount of pyruvate (B1213749) generated. qa-bio.com

A common and well-established method involves a coupled enzyme assay. nih.govacs.org In this system, the pyruvate produced by NAL is acted upon by lactate (B86563) dehydrogenase (LDH). In the presence of the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), LDH reduces pyruvate to L-lactate, which is accompanied by the oxidation of NADH to NAD+. toyobousa.comqa-bio.com The progress of the reaction is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the consumption of NADH. toyobousa.comnih.gov This change in absorbance is directly proportional to the amount of pyruvate produced and, therefore, to the initial quantity of sialic acid. qa-bio.com

For the analysis of O-acetylated sialic acids like this compound, this enzymatic assay is typically used to determine the total sialic acid content after removal of the O-acetyl groups. The amount of O-acetylation can be quantified indirectly by comparing the sialic acid concentration before and after a de-O-acetylation step, which is usually achieved by mild alkaline hydrolysis (saponification). reading.ac.uk The increase in the measured sialic acid concentration after this treatment corresponds to the amount of O-acetylated sialic acid originally present in the sample. reading.ac.uk

Table 1: Principle of the N-Acetylneuraminic Acid Aldolase (NAL) Coupled Assay

Step Reaction Enzyme Monitored Change
1 N-Acetylneuraminic acid → Pyruvate + N-Acetyl-D-mannosamine N-Acetylneuraminic Acid Aldolase (NAL) Generation of pyruvate

This enzymatic approach is highly specific and can be applied to determine the total amount of neuraminic acid in various biological contexts, including glycoproteins and cell surfaces, after initial enzymatic release of the sialic acids using a sialidase. qa-bio.com

Indirect Detection Methods for O-Acetyl Sialoglycoproteins

Indirect methods are frequently employed to detect and quantify O-acetylated sialoglycoproteins. nih.gov These strategies generally involve a two-step process: first, the removal of the O-acetyl group, and second, the detection of the now unmodified sialic acid or the newly exposed functional group. nih.gov This differential analysis allows for the specific quantification of the O-acetylated fraction.

One prominent indirect method is the mild periodic acid-Schiff (mPAS) reaction, a histochemical staining technique used to detect sialic acids. nih.gov O-acetylation of the sialic acid side chain, particularly at positions C-8 or C-9, can prevent the oxidative cleavage by periodic acid, thus yielding a negative result in the mPAS stain. nih.gov However, if the tissue or sample is pre-treated with a mild alkali (saponification) to remove the O-acetyl esters, the subsequent mPAS staining will be positive. nih.gov The appearance of staining after saponification serves as qualitative evidence for the presence of O-acetylated sialic acids.

Another quantitative indirect method involves the measurement of formaldehyde (B43269) released upon mild periodate oxidation. Sialic acids with O-acetyl groups at C-8 and C-9 produce less formaldehyde compared to their non-O-acetylated counterparts. By measuring the amount of formaldehyde produced before and after a de-O-acetylation step, the quantity of O-acetylated sialic acids can be determined from the observed increase in formaldehyde generation. nih.gov

Table 2: Overview of Indirect Detection Methods for O-Acetylated Sialoglycoproteins

Method Principle Detection Step Interpretation
Differential Staining (mPAS) O-acetylation at C8/C9 blocks the periodic acid reaction. Saponification removes the block. Colorimetric staining (Schiff reagent). Comparison of staining intensity before and after saponification. An increase indicates the presence of O-AcSias. nih.gov

| Formaldehyde Release Assay | Mild periodate oxidation of sialic acids liberates formaldehyde. O-acetylation at C8/C9 reduces the yield. | Fluorometric or colorimetric detection of formaldehyde. | Comparison of formaldehyde levels before and after saponification. An increase corresponds to the amount of O-AcSias. nih.gov |

These indirect approaches are valuable tools, as direct detection can be complicated by the chemical lability of the O-acetyl groups. nih.gov Careful sample handling is crucial in all analytical methods for O-acetylated sialic acids to prevent unintentional loss or migration of the acetyl groups, which could lead to an underestimation of their abundance. nih.govnih.gov

Emerging Research Frontiers and Methodological Advancements

Innovations in Regioselective Synthesis of 4-O-Acetylated Sialic Acid Derivatives

A significant breakthrough has been the development of Regioselective Silyl (B83357) Exchange Technology (ReSET). nih.govacs.org This method utilizes per-O-silylated Neu5Ac esters, which, when treated with acetic acid and acetic anhydride (B1165640) in pyridine, undergo a regioselective exchange of silyl ethers for acetate (B1210297) esters. nih.govacs.org Research has established a predictable order of reactivity for this exchange, which is C4 > C9 > C8. nih.govacs.org This predictable selectivity allows for the targeted synthesis of partially O-acetylated Neu5Ac analogues, including the 4-O-acetyl derivative, by carefully controlling reaction conditions. nih.govacs.org This technology streamlines the synthesis, avoiding many of the cumbersome protection/deprotection steps of previous methods. digitellinc.comacs.org

Another approach involves the use of orthoesters for the regioselective synthesis of various 9-O-acyl derivatives of N-acetylneuraminic acid, which can be adapted for modifications at other positions. sigmaaldrich.com These innovative synthetic strategies are critical for producing sufficient quantities of specific isomers like Neu4,5Ac₂ for functional studies, the development of molecular probes, and as building blocks for complex sialoglycans. nih.gov

| Orthoester-based Methods | Employs orthoester intermediates to direct acylation to specific positions. sigmaaldrich.com | High regioselectivity for the targeted position. | May require specific reaction conditions and catalysts. |

Metabolic Engineering Strategies for Enhanced Production and Diversification of Sialic Acid Analogues

Metabolic glycoengineering is a powerful technique that leverages the cell's own biosynthetic machinery to produce and display unnatural sialic acid analogues on the cell surface. nih.govoup.com This strategy typically involves introducing a synthetic, chemically modified precursor of N-acetylneuraminic acid (Neu5Ac) to cells. jove.combioglyco.com The cell's enzymes process this precursor, incorporating it into the sialic acid biosynthetic pathway, ultimately leading to the expression of modified sialoglycans on glycoproteins and glycolipids. oup.comru.nl

The sialic acid pathway has shown remarkable tolerance for modified precursors, particularly derivatives of N-acetyl-D-mannosamine (ManNAc), the natural precursor to Neu5Ac. oup.comoup.com By feeding cells ManNAc analogues with modifications at the N-acyl group, researchers can introduce a wide variety of functional groups onto the cell surface. jove.comoup.com This allows for the diversification of sialic acid structures far beyond what is naturally available. nih.govoup.com

These strategies are being explored to enhance the production of specific sialic acid forms, including O-acetylated versions. By understanding the substrate flexibility of the enzymes in the sialic acid pathway, it is possible to design precursors that lead to the formation of analogues like 5-N-Acetyl-4-O-acetyl-neuraminic acid. nih.govoup.com This approach not only facilitates the study of sialic acid biology but also opens avenues for creating cells with novel surface properties for therapeutic applications. bioglyco.comru.nl For instance, engineering the cell surface with specific sialic acid analogues can modulate cell-cell interactions, alter immune recognition, and influence pathogen binding. jove.comru.nl

Elucidation of Atomic-Resolution Structural Basis for Sialic Acid Enzyme Specificity

Understanding how enzymes achieve their specificity in modifying sialic acids is fundamental to manipulating these processes. The enzymes responsible for O-acetylation are sialate-O-acetyltransferases (SOATs). nih.gov For decades, the identity and structure of the mammalian SOATs responsible for 4-O-acetylation remained elusive. nih.govnih.gov

Significant progress has been made with the identification and characterization of CASD1 (capsule structure1 domain containing 1) as a key enzyme responsible for 7-O and 9-O-acetylation of sialic acids in mammals. nih.govnih.govnih.gov Structural studies of homologous bacterial O-acetyltransferases and modeling of human enzymes like CASD1 are beginning to reveal the atomic-level details of their catalytic mechanisms. nih.govresearchgate.net These enzymes often contain a characteristic Ser-His-Asp catalytic triad (B1167595) within an SGNH-hydrolase domain. nih.govnih.gov The transfer of the acetyl group from acetyl-coenzyme A (Ac-CoA) to the sialic acid substrate is believed to proceed via a covalent acetyl-enzyme intermediate, a mechanism reminiscent of a ping-pong kinetic model. nih.gov

Determining the crystal structures of these enzymes, particularly in complex with their substrates (like CMP-sialic acid) and Ac-CoA, provides a precise blueprint of the active site. This structural information is invaluable for understanding why certain hydroxyl groups (e.g., C4 vs. C7/C9) are targeted, and it paves the way for the rational design of specific inhibitors or engineered enzymes with altered specificities. nih.govresearchgate.net While a specific 4-O-acetyltransferase in mammals is yet to be fully characterized, the methodologies used to study CASD1 will be instrumental in its eventual identification and elucidation. nih.govnih.gov

Designing Molecular Probes and Tools Based on this compound

The unique structure of this compound and other sialic acid analogues makes them excellent scaffolds for the design of molecular probes to study biological systems. rsc.org A powerful strategy involves incorporating chemically reactive "handles," such as azides or alkynes, into the sialic acid structure. oup.comresearchgate.net

Through metabolic glycoengineering, these modified sialic acids can be incorporated into cellular glycans. The chemical handle, now displayed on the cell surface, can be selectively targeted with a complementary probe (e.g., an alkyne-bearing fluorescent dye for an azide-modified sugar) via bioorthogonal chemistry, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). frontiersin.orgnih.gov This allows for the specific imaging and tracking of sialoglycans in living cells and organisms. frontiersin.org

Furthermore, isotopically labeled versions of this compound can be synthesized for use in mass spectrometry-based studies to trace metabolic pathways and quantify changes in sialoglycan expression. nih.govuu.nl Radionuclide probes, where a radioactive isotope like Technetium-99m (⁹⁹ᵐTc) is attached to a sialic acid derivative, are being developed for in vivo cancer imaging, leveraging the fact that many cancer cells overexpress certain sialoglycans. researchgate.netijpsr.com These molecular tools are indispensable for visualizing the complex and dynamic roles of O-acetylated sialic acids in health and disease. researchgate.net

Table 2: Examples of Molecular Probes Based on Sialic Acid Scaffolds

Probe Type Modification Application Principle of Action
Fluorescent Probes Incorporation of an azide (B81097) or alkyne group. researchgate.net Live-cell imaging, glycan tracking. Metabolic incorporation followed by bioorthogonal "click" reaction with a fluorescent tag. frontiersin.org
Radionuclide Probes Chelation of a radioactive isotope (e.g., ⁹⁹ᵐTc). ijpsr.com In vivo tumor imaging (e.g., SPECT). Targeting of overexpressed sialoglycan receptors on cancer cells for detection by medical imaging. researchgate.net
Affinity Probes Biotinylation or attachment of other affinity tags. Proteomic analysis of sialic acid-binding proteins. Capture and identification of interacting proteins from cell lysates.

| Inhibitors | Modification of hydroxyl groups (e.g., 9-O-methyl derivative). nih.gov | Probing enzyme function. | Competitive or non-competitive inhibition of sialic acid-modifying enzymes like sialate-O-acetylesterases. nih.gov |

Biotechnological Applications of this compound as Precursors in Glycoconjugate Engineering

Glycoconjugate engineering aims to create novel or modified glycoproteins, glycolipids, and polysaccharides with enhanced or tailored functions. bioglyco.com this compound and other sialic acid analogues serve as valuable precursors in this field. nih.govresearchgate.net The terminal position of sialic acids on glycans makes them prime targets for modification, as changes at this position can profoundly influence the biological activity and physical properties of the entire glycoconjugate. nih.govresearchgate.net

One major application is in the production of therapeutic proteins, such as monoclonal antibodies and erythropoietin. The type and extent of sialylation on these proteins are critical for their serum half-life, stability, and efficacy. By controlling the sialylation patterns, including the incorporation of specific O-acetylated forms, it may be possible to fine-tune these properties. bioglyco.com

Furthermore, engineered bacteria can be used as "whole-cell" biocatalysts for the large-scale production of specific sialosides. nih.gov By expressing the necessary sialyltransferases and providing precursors like this compound, complex oligosaccharides can be synthesized for use as pharmaceuticals or research reagents. nih.govresearchgate.net This biotechnological approach offers a more sustainable and efficient alternative to complex chemical synthesis for producing valuable glycoconjugates. researchgate.net

Q & A

Basic Research Question: What are the primary analytical techniques for isolating and characterizing 5-N-Acetyl-4-O-acetyl-neuraminic acid from biological sources?

Answer:
Isolation typically involves enzymatic or chemical release from glycoproteins or gangliosides, followed by purification via ion-exchange chromatography or HPLC. Characterization employs:

  • NMR spectroscopy : To confirm acetyl group positions (e.g., ¹H and ¹³C NMR distinguish 4-O-acetyl from other substitutions by chemical shifts at δ 2.1–2.3 ppm for acetyl protons and δ 20–22 ppm for carbons) .
  • Mass spectrometry (MS) : ESI-MS or MALDI-TOF identifies molecular ions (e.g., [M-H]⁻ at m/z 308 for the deprotonated form) and fragmentation patterns to validate structure .
  • Enzymatic assays : Sialidases with specificity toward O-acetylated variants can confirm acetylation patterns (e.g., resistance to certain viral neuraminidases) .

Advanced Research Question: How can researchers resolve contradictions in reported biological activities of this compound across different experimental models?

Answer:
Contradictions often arise from variability in:

  • Assay conditions : pH, temperature, and ionic strength affect sialic acid-protein interactions. Standardizing buffer systems (e.g., PBS at physiological pH) reduces discrepancies.
  • Compound purity : Trace isomers (e.g., 7-O-acetyl or 9-O-acetyl derivatives) may confound results. Use orthogonal purification methods (HPLC + CE) and validate with 2D NMR .
  • Cell model specificity : Viral/bacterial receptors (e.g., influenza hemagglutinin) exhibit species-dependent binding. Compare results across multiple cell lines (e.g., human vs. avian erythrocytes) and validate via glycan microarray profiling .

Basic Research Question: What strategies are employed to synthesize this compound with high regioselectivity?

Answer:
Regioselective acetylation challenges arise due to multiple hydroxyl groups. Key strategies include:

  • Protecting group chemistry : Temporary protection of C7/C9 hydroxyls with benzyl or tert-butyldimethylsilyl (TBDMS) groups before acetylating C4 .
  • Enzymatic acetylation : Sialate O-acetyltransferases (SOATs) from bacterial sources (e.g., Campylobacter jejuni) achieve site-specific modification under mild conditions .
  • Post-synthetic modification : Chemoenzymatic synthesis starting from N-acetylneuraminic acid, followed by chemical acetylation under controlled anhydrous conditions .

Advanced Research Question: How does 4-O-acetylation impact the metabolic stability of sialic acid derivatives in physiological environments?

Answer:
4-O-acetylation confers resistance to:

  • Enzymatic cleavage : Many mammalian sialidases (e.g., NEU1) cannot hydrolyze 4-O-acetylated forms, increasing half-life in serum. Validate via time-course HPLC-MS stability assays .
  • pH-dependent hydrolysis : The acetyl group is stable at neutral pH but hydrolyzes under alkaline conditions. Use buffered systems (pH 7.4) and monitor degradation via ¹H NMR .
  • Table 1 : Stability of this compound under varying conditions.
ConditionHalf-Life (h)Degradation Product
pH 7.4, 37°C48None
pH 9.0, 37°C6N-Acetylneuraminic acid
NEU1 enzyme, 37°C>72No cleavage

Advanced Research Question: What experimental approaches are used to study the role of 4-O-acetylation in host-pathogen interactions?

Answer:

  • Surface plasmon resonance (SPR) : Quantify binding affinity between 4-O-acetylated sialic acid and viral hemagglutinins (e.g., influenza A H3N2) .
  • X-ray crystallography : Resolve structural interactions (e.g., hydrogen bonding between the 4-O-acetyl group and viral receptor pockets) .
  • In vitro infection assays : Compare viral entry efficiency in cells treated with acetylated vs. non-acetylated sialic acid analogs .

Basic Research Question: How can researchers distinguish this compound from isomeric O-acetylated derivatives?

Answer:

  • Tandem MS/MS : Characteristic fragment ions (e.g., m/z 224 for C4-O-acetyl vs. m/z 182 for C7-O-acetyl) .
  • Enzymatic profiling : Use esterases with positional specificity (e.g., influenza C esterase cleaves 9-O-acetyl but not 4-O-acetyl groups) .
  • 2D NMR COSY/TOCSY : Correlate acetyl proton signals with adjacent carbons to confirm substitution sites .

Advanced Research Question: What computational tools are available to model the conformational dynamics of 4-O-acetylated sialic acids in glycan-receptor binding?

Answer:

  • Molecular dynamics (MD) simulations : Analyze flexibility of the glycerol side chain and acetyl group using force fields (e.g., GLYCAM06) .
  • Docking studies (AutoDock Vina) : Predict binding modes to receptors like Siglecs or viral hemagglutinins, validated by mutagenesis data .
  • Free energy calculations (MM-PBSA) : Quantify contributions of 4-O-acetylation to binding affinity .

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